molecular formula C14H8F3NS B3162961 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine CAS No. 882748-13-2

3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine

Cat. No.: B3162961
CAS No.: 882748-13-2
M. Wt: 279.28 g/mol
InChI Key: QWIJAIVTTCULOR-UHFFFAOYSA-N
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Description

3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine is a heterocyclic compound that features a thieno[3,2-b]pyridine core with a phenyl group at the 3-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine typically involves the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thieno[3,2-b]pyridine core to dihydrothieno[3,2-b]pyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothieno[3,2-b]pyridine derivatives.

    Substitution: Various substituted thieno[3,2-b]pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine varies depending on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-b]pyridine: Lacks the phenyl and trifluoromethyl groups, resulting in different chemical and biological properties.

    3-Phenylthieno[3,2-b]pyridine: Similar structure but without the trifluoromethyl group, which affects its reactivity and applications.

    6-(Trifluoromethyl)thieno[3,2-b]pyridine:

Uniqueness

3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine is unique due to the presence of both the phenyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These modifications enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .

Biological Activity

3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine is a synthetic compound belonging to the thieno[3,2-b]pyridine class, notable for its diverse biological activities. Its unique structure, characterized by a trifluoromethyl group and a phenyl substituent, enhances its chemical reactivity and biological properties, making it a candidate for further research in medicinal chemistry.

  • Molecular Formula : C15H10F3N3OS
  • Molecular Weight : 337.32 g/mol
  • CAS Number : 478048-36-1

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in cancer research. The compound has been investigated for its effects on various cancer cell lines, demonstrating cytotoxic properties.

Anticancer Properties

  • Cell Viability Studies :
    • In studies involving the MDA-MB-231 breast cancer cell line, the compound showed cytotoxicity at concentrations as low as 0.05 µM after 24 hours of treatment. Cytotoxicity increased with higher concentrations and longer exposure times, with maximal effects observed at 25 µM after 72 hours .
    • The compound also affected the MCF-7 cell line, indicating its potential as a broad-spectrum anticancer agent.
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects appears to involve modulation of metabolic pathways related to glycolysis and gluconeogenesis. Changes in metabolite profiles were noted, suggesting that the compound may interfere with energy metabolism in cancer cells .

Case Studies and Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study ReferenceCell LineConcentration (µM)Key Findings
MDA-MB-2310.05 - 25Significant cytotoxicity; metabolic profiling revealed changes in glycolytic pathways.
MDA-MB-468Not specifiedGrowth inhibition observed; minimal effect on non-tumorigenic cells.
In ovo CAM modelNot specifiedReduced tumor size; potential for angiogenesis inhibition.

Potential Applications

Given its promising biological activity, this compound may have several applications in drug development:

  • Antitumor Agent : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development as an anticancer drug.
  • Metabolic Modulator : The compound's effects on metabolic pathways could be leveraged in treatments targeting metabolic dysregulation in tumors.

Properties

IUPAC Name

3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NS/c15-14(16,17)10-6-12-13(18-7-10)11(8-19-12)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIJAIVTTCULOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201233658
Record name 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882748-13-2
Record name 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882748-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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